Fluorene and fluorenone represent a fascinating case study in how a subtle structural modification—the presence of a carbonyl group—can dramatically alter the photophysical landscape of a molecule. Both share a rigid, planar tricyclic aromatic core, a feature that often imparts high thermal stability and good charge transport properties.[1] However, the introduction of the carbonyl (C=O) group at the 9-position transforms fluorene, a highly fluorescent molecule, into fluorenone, a system characterized by efficient intersystem crossing and pronounced environmental sensitivity.[2][3]
This guide provides an in-depth comparison of the photophysical properties of fluorene and fluorenone derivatives, supported by experimental data and methodologies. Understanding these differences is crucial for the rational design of materials for a wide range of applications, from organic light-emitting diodes (OLEDs) and solar cells to fluorescent probes and photosensitizers.[1][3][4]
The following table summarizes the key photophysical parameters for representative fluorene and fluorenone derivatives, highlighting the stark contrasts in their excited-state behavior.
The dramatic divergence in photophysical properties stems from the electronic nature of the lowest singlet excited state (S₁) and its energetic proximity to triplet states (Tₙ).
In fluorene and its derivatives, the lowest energy electronic transition is typically a π-π* transition, localized on the aromatic backbone.[5] This excited state is characterized by a large energy gap between the S₁ and the triplet manifold, which disfavors intersystem crossing. Consequently, the primary deactivation pathway for the excited state is radiative decay in the form of fluorescence, leading to high quantum yields and making them excellent candidates for blue-emitting materials in OLEDs.[3][14]
The introduction of the carbonyl group in fluorenone introduces a non-bonding n-orbital on the oxygen atom. This leads to the presence of a low-lying n-π* singlet excited state (S₁(n,π)) in nonpolar solvents.[2] According to El-Sayed's rule, spin-orbit coupling between singlet and triplet states of different orbital character (e.g., ¹n,π and ³π,π*) is significantly more efficient than between states of the same character.[2]
The photophysics of fluorenone are also highly sensitive to the solvent environment. In polar solvents, the energy of the π-π* state is lowered relative to the n-π* state, leading to a change in the nature of the S₁ state to π-π*.[2] This reduces the efficiency of intersystem crossing and can lead to an increase in the fluorescence quantum yield, although it generally remains low.[2][8] Furthermore, in protic solvents like alcohols, hydrogen bonding to the carbonyl oxygen can lead to significant fluorescence quenching.[8][15]
The following diagrams illustrate the dominant excited-state deactivation pathways for fluorene and fluorenone derivatives.
Accurate characterization of photophysical properties is paramount. Here are step-by-step methodologies for key experiments.
The following diagram outlines the typical workflow for comprehensive photophysical characterization.
The distinct photophysical behaviors of fluorene and fluorenone derivatives underscore the power of subtle chemical modifications in tuning molecular properties. Fluorenes, with their high fluorescence quantum yields, are workhorses for light-emitting applications. In contrast, the efficient intersystem crossing of fluorenones opens doors to technologies that leverage triplet excited states. By understanding the fundamental principles governing their excited-state dynamics and employing rigorous experimental characterization, researchers can rationally design and synthesize novel derivatives with tailored photophysical properties for a vast array of scientific and technological advancements.
-
Soep, B., Mestdagh, J. M., Briant, M., Gaveau, M. A., & Poisson, L. (2016). Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone. Physical Chemistry Chemical Physics, 18(33), 22891-22899. [Link]
-
Soep, B., Mestdagh, J. M., Briant, M., Gaveau, M. A., & Poisson, L. (2016). Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone. Physical Chemistry Chemical Physics, 18(33), 22891-22899. [Link]
-
Chen, Y. C., Hsu, Y. H., Liu, Y. C., & Chou, P. T. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Journal of Photochemistry and Photobiology A: Chemistry, 346, 141-147. [Link]
-
A Study and Characterization of Photophysical Properties of Fluorene Derivative Thin Film. (2014). Advanced Materials Research, 979, 239-242. [Link]
-
Soep, B., Mestdagh, J. M., Briant, M., Gaveau, M. A., & Poisson, L. (2016). Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone. Physical Chemistry Chemical Physics, 18(33), 22891-22899. [Link]
-
Klymchenko, A. S., Roger, Y., & Mely, Y. (2007). Two-photon absorption and lasing properties of new fluorene derivatives. Journal of Materials Chemistry, 17(39), 4230-4238. [Link]
-
Polo, A. S., Itokazu, M. K., & Baptista, M. S. (2011). Revisiting Fluorenone Photophysics via Dipolar Fluorenone Derivatives. The Journal of Physical Chemistry A, 115(23), 6039-6047. [Link]
-
Chen, S. H., Su, A. C., & Chen, S. A. (2006). Synthesis and Characterization of Poly(fluorene)-Based Copolymers Containing Various 1,3,4-Oxadiazole Dendritic Pendants. Macromolecules, 39(13), 4385-4393. [Link]
-
Jegorovė, A., Daškevičienė, M., Kantminienė, K., Jankauskas, V., Čepas, R. J., Gruodis, A., ... & Genevičius, K. (2024). Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. RSC Advances, 14(5), 3249-3260. [Link]
-
Gadade, D. D., & Pekamwar, S. S. (2025). Fluorescence quenching study of fluorene by nitromethane and carbon tetrachloride in methanol and n-hexane solvents. YMER, 24(3), 1235-1245. [Link]
-
Chen, S. H., Su, A. C., & Chen, S. A. (2006). Synthesis and Characterization of Poly(fluorene)-Based Copolymers Containing Various 1,3,4-Oxadiazole Dendritic Pendants. Macromolecules, 39(13), 4385-4393. [Link]
-
Corredor, C. C., Figi, H., Morales, A. R., & Belfield, K. D. (2021). Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials. Advanced Photonics Research, 2(9), 2100327. [Link]
-
Corredor, C. C., Figi, H., Morales, A. R., & Belfield, K. D. (2021). Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials. Advanced Photonics Research, 2(9), 2100327. [Link]
-
Belfield, K. D., Morales, A. R., Kang, B. S., Hales, J. M., Hagan, D. J., Van Stryland, E. W., ... & Percino, J. (2004). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. Chemistry of Materials, 16(23), 4634-4641. [Link]
-
Kim, J. H., Lee, S. H., & Kim, Y. H. (2025). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Molecules, 30(22), 5035. [Link]
-
Gualdrón-Reyes, A. F., Orozco-Gonzalez, Y., Zapata-Torres, G., & Moral, M. (2020). Exploring a new class of singlet fission fluorene derivatives with high-energy triplets. Chemical Science, 11(36), 9827-9836. [Link]
-
de Silva, A. P., & Williams, R. M. (2025). A practical guide to measuring and reporting photophysical data. Photochemical & Photobiological Sciences, 24(11), 2235-2246. [Link]
-
Tirapattur, S., Belletête, M., Drolet, N., Leclerc, M., & Durocher, G. (2002). Spectral and Photophysical Properties of Fluorene-Based Polyesters in Solution and in the Solid State. Macromolecules, 35(23), 8889-8896. [Link]
-
Liu, S., & Ma, Y. (2012). Fluorene-based macromolecular nanostructures and nanomaterials for organic (opto)electronics. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1976), 4159-4190. [Link]
-
Fujii, T., Sano, M., Mishima, S., & Hiratsuka, H. (1996). Fluorescence Quenching of Fluorenone by Alcohols. Bulletin of the Chemical Society of Japan, 69(7), 1833-1839. [Link]
-
Jegorovė, A., Daškevičienė, M., Kantminienė, K., Jankauskas, V., Čepas, R. J., Gruodis, A., ... & Genevičius, K. (2024). New fluorene-based bipolar charge transporting materials. New Journal of Chemistry, 48(4), 1735-1745. [Link]
-
Berberan-Santos, M. N., Candeias, L. P., & Costa, S. M. (2005). Intramolecular fluorescence quenching in luminescent copolymers containing fluorenone and fluorene units: A direct measurement of the exciton migration rate. The Journal of Chemical Physics, 122(1), 014903. [Link]
-
Berberan-Santos, M. N., Candeias, L. P., & Costa, S. M. (2006). Fast and Slow Time Regimes of Fluorescence Quenching in Conjugated Polyfluorene−Fluorenone Random Copolymers: The Role of Exciton Hopping and Dexter Transfer along the Polymer Backbone. Macromolecules, 39(4), 1497-1503. [Link]
-
Biczók, L., & Bérces, T. (1986). Photophysical processes in fluorenone. The Journal of Physical Chemistry, 90(21), 5095-5099. [Link]
-
Marian, C. M. (2025). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. ChemPhysChem, 26(20), e202500456. [Link]
-
Ferreira, J. A., & Costa, S. M. (2025). The reactivity of the triplet excited state of 1,4-diaza-9-fluorenones towards hydrogen and electron donors. Journal of Photochemistry and Photobiology A: Chemistry, 173(1), 47-53. [Link]
-
Gualdrón-Reyes, A. F., Orozco-Gonzalez, Y., Zapata-Torres, G., & Moral, M. (2020). Exploring a new class of singlet fission fluorene derivatives with high-energy triplets. Chemical Science, 11(36), 9827-9836. [Link]
-
Köhler, G., Pucher, N., & Armbruster, C. (2012). Time-domain study of the S(3) state of 9-fluorenone. The Journal of Chemical Physics, 136(24), 244312. [Link]
-
Aydin, M., & Can, M. (2022). Synthesis and Characterization of Fluorenone Based Small Molecule and Investigation of Its Photophysical Properties. Journal of the Turkish Chemical Society Section A: Chemistry, 9(1), 221-230. [Link]
-
Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press. [Link]
-
Al-Attar, H., & Griesbeck, A. G. (2022). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 52, 100529. [Link]
-
Vennila, S., & Indhumathi, P. (2025). Design, Synthesis and Photophysical Characterization of 9H-Fluorene Derivative-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. Journal of Fluorescence, 35(4), 1835-1846. [Link]
-
Corredor, C. C., Figi, H., Morales, A. R., & Belfield, K. D. (2021). Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials. Advanced Photonics Research, 2(9), 2100327. [Link]
-
Hudson, Z. M., & Wang, S. (2018). Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, Photophysical Properties, and Application for the Detection of Bisphenols. Synlett, 29(20), 2717-2722. [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical reviews, 110(5), 2641-2684. [Link]
-
Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. [Link]
-
HORIBA. (n.d.). What are Luminescence Quantum Yields? Retrieved February 17, 2026, from [Link]